molecular formula C13H18N4 B8442116 N1-(1H-5-Indazolyl)-1,4-cyclohexanediamine

N1-(1H-5-Indazolyl)-1,4-cyclohexanediamine

Cat. No.: B8442116
M. Wt: 230.31 g/mol
InChI Key: JUTIIMITCXANPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1H-5-Indazolyl)-1,4-cyclohexanediamine is a useful research compound. Its molecular formula is C13H18N4 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

4-N-(1H-indazol-5-yl)cyclohexane-1,4-diamine

InChI

InChI=1S/C13H18N4/c14-10-1-3-11(4-2-10)16-12-5-6-13-9(7-12)8-15-17-13/h5-8,10-11,16H,1-4,14H2,(H,15,17)

InChI Key

JUTIIMITCXANPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(1H-5-Indazolylamino)-1-cyclohexanone (intermediate 3) (57 mg) and ammonium acetate (100 mg) were dissolved in methanol (1 ml), and sodium triacetoxyborohydride (105 mg) was added by portions to the solution at room temperature. The reaction mixture was stirred at room temperature for 18 hr. Hydrochloric acid-methanol was then added thereto, and the reaction mixture was stirred and was then concentrated. The residue was purified by HPLC [0.5% aqueous trifluoroacetic acid solution/acetonitrile ] to give an anti-form compound (10 mg) and a syn-form compound (12 mg).
Name
4-(1H-5-Indazolylamino)-1-cyclohexanone
Quantity
57 mg
Type
reactant
Reaction Step One
Name
intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
105 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.